molecular formula C17H16INO6 B3505115 2-{[(4-iodophenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid

2-{[(4-iodophenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid

Cat. No. B3505115
M. Wt: 457.22 g/mol
InChI Key: FATJGSQDSMNGRL-UHFFFAOYSA-N
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Description

The compound is a benzoic acid derivative with iodophenoxy, acetyl, amino, and methoxy groups . Benzoic acid derivatives are commonly used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoic acid derivatives are often synthesized from related compounds through processes like acylation, methoxylation, and iodination .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the benzoic acid) with attached iodophenoxy, acetyl, amino, and methoxy groups .


Chemical Reactions Analysis

The compound, being a benzoic acid derivative, might undergo reactions typical for carboxylic acids and their derivatives, such as esterification, amidation, and reactions with organometallic reagents .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. As a benzoic acid derivative, it might exhibit properties useful in pharmaceuticals, agrochemicals, and dyestuff .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. It’s important to use personal protective equipment and work in a well-ventilated area .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals, agrochemicals, and dyestuff . Further studies could also aim to determine its physical and chemical properties, safety profile, and mechanism of action.

properties

IUPAC Name

2-[[2-(4-iodophenoxy)acetyl]amino]-4,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO6/c1-23-14-7-12(17(21)22)13(8-15(14)24-2)19-16(20)9-25-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATJGSQDSMNGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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